
CID 50931182
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Sodium tetrapropylborate is synthesized through the propylation of boron trifluoride diethyl etherate with propylmagnesium bromide, yielding tripropylborane. The reaction proceeds as follows :
BF3⋅(C2H5)2O+3C3H7MgBr→B(C3H7)3+3MgBrF+(C2H5)2O
Tripropylborane can then react with propylsodium or with 1-chloropropane and sodium metal to yield the tetrapropylborate .
化学反応の分析
Sodium tetrapropylborate undergoes various types of reactions, including:
- Substitution Reactions: It is used for the propylation of organometallic compounds, including organotin, organomercury, and organolead compounds . The general reaction can be represented as:
R4−n(Sn,Pb)n++n NaB(C3H7)4↔R4−n(Sn,Pb)(C3H7)n+n B(C3H7)3+n Na+
科学的研究の応用
Sodium tetrapropylborate is extensively used in scientific research, particularly in:
Environmental Chemistry: It is used as a derivatization reagent for the analysis of organometallic pollutants in environmental samples.
Analytical Chemistry: It facilitates the gas chromatography of organometallic compounds by rendering them volatile.
Public Health Research: It aids in the analysis of toxic organometallic compounds, such as organotin, organomercury, and organolead compounds.
作用機序
The primary mechanism of action of Sodium tetrapropylborate involves its role as a derivatization reagent. It reacts with organometallic compounds to form more volatile derivatives, which can then be analyzed using gas chromatography . This reaction is crucial for detecting and quantifying organometallic pollutants in various samples.
類似化合物との比較
Sodium tetrapropylborate is unique compared to other similar compounds due to its specific application in the derivatization of organometallic pollutants. Similar compounds include:
Sodium tetraphenylborate: Used in similar derivatization reactions but with phenyl groups instead of propyl groups.
Sodium tetraethylborate: Another derivatization reagent but with ethyl groups.
These compounds share similar chemical properties but differ in the alkyl groups attached to the boron atom, which can influence their reactivity and application in different analytical techniques.
特性
分子式 |
ClHOSb |
|---|---|
分子量 |
174.22 g/mol |
InChI |
InChI=1S/ClH.O.Sb/h1H;; |
InChIキー |
PDWVXNLUDMQFCH-UHFFFAOYSA-N |
正規SMILES |
O=[Sb].Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


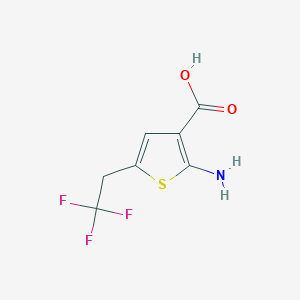
![Acetonitrile, [bis(phenylmethyl)amino]-](/img/structure/B15125180.png)
![[R-(R*,S*)]-beta-[(1-Phenylethyl)(phenylMethyl)aMino]-4-(phenylMethoxy)-benzenepropanoic Acid Methyl Ester](/img/structure/B15125184.png)
![[4-[2-(2-Heptyl-1,3-dioxolan-2-yl)ethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B15125189.png)
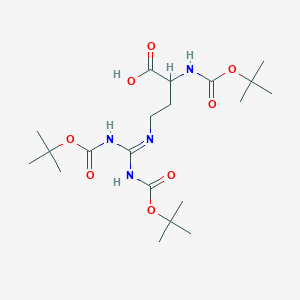
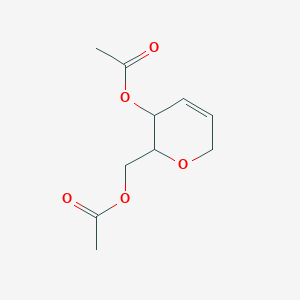
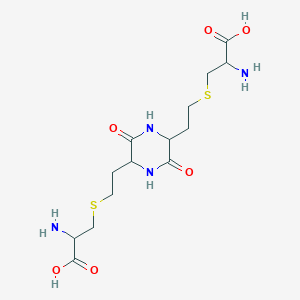
![6-Cbz-octahydro-2H-pyrano[3,2-c]pyridine](/img/structure/B15125218.png)
![12-Phenyl-12H-dibenzo[b,h]fluoren-12-ol](/img/structure/B15125222.png)
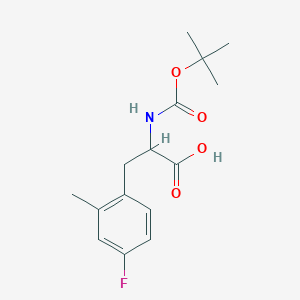
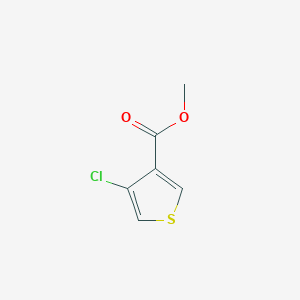
![(1R,aR)-3-Diphenylphosphino-2-(4-diphenylphosphino-2,5-dimethyl-3-thienyl)-1,7,7-trimethyl-bicyclo[2.2.1]hept-2-ene](/img/structure/B15125234.png)
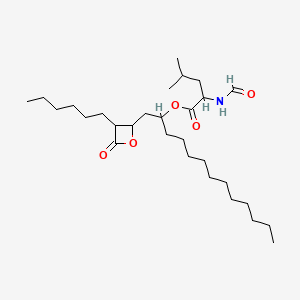
![2,3,3a,3b,4,5,10,10a,10b,11,12,12a-Dodecahydro-1,6,10a,12a-tetraMethyl-1H-cyclopenta[7,8]phenanthro[3,2-d]isoxazol-1-ol](/img/structure/B15125245.png)
